Fmoc-Glu(OtBu)-OPfp

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDYQYOPUBOMTR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459315 | |

| Record name | Fmoc-Glu(OtBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86061-04-3 | |

| Record name | 5-(1,1-Dimethylethyl) 1-(2,3,4,5,6-pentafluorophenyl) N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86061-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Glu(OtBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-glutaminsäure-¿-t.-butylester pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Glu(OtBu)-OPfp chemical properties

An In-depth Technical Guide to Fmoc-Glu(OtBu)-OPfp: Properties, Application, and Best Practices in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, commonly known as this compound. As a critical reagent in solid-phase peptide synthesis (SPPS), a thorough understanding of its chemical properties and reactivity is paramount for the successful synthesis of complex peptides. This document will delve into the core attributes of this compound, providing field-proven insights and detailed methodologies to empower researchers in their peptide synthesis endeavors.

This compound is a pre-activated amino acid derivative designed for efficient incorporation of glutamic acid into a growing peptide chain during Fmoc-based solid-phase peptide synthesis. The molecule integrates three key functional components:

-

The Fmoc (9-fluorenylmethoxycarbonyl) group: An alkali-labile protecting group for the α-amino moiety, allowing for stepwise elongation of the peptide chain under mild conditions.[1]

-

The tert-butyl (OtBu) group: An acid-labile protecting group for the side-chain carboxyl function of glutamic acid, ensuring its stability during peptide chain assembly and enabling orthogonal deprotection strategies.[1]

-

The pentafluorophenyl (OPfp) ester: A highly reactive activating group for the α-carboxyl function, facilitating rapid and efficient amide bond formation.[2][3]

The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group, thus accelerating the nucleophilic attack by the free amino group of the resin-bound peptide.[2][4]

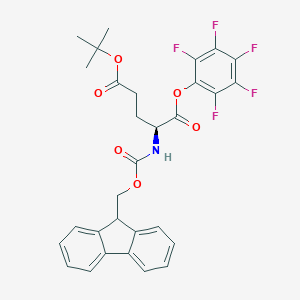

Chemical Structure:

References

- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 2. benchchem.com [benchchem.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Fmoc-Glu(OtBu)-OPfp in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the precise and efficient incorporation of each amino acid building block is paramount to the success of synthesizing high-purity peptides. Among the repertoire of activated amino acid derivatives, N-α-Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester (Fmoc-Glu(OtBu)-OPfp) stands out as a highly reactive and stable reagent. This guide provides an in-depth technical analysis of its structure, function, and application, offering field-proven insights for its effective use in research and drug development.

Deconstructing this compound: A Trifecta of Functionality

The efficacy of this compound in peptide synthesis arises from the synergistic interplay of its three key chemical moieties: the Fmoc protecting group, the OtBu side-chain protection, and the OPfp activating group.

-

The Fmoc Group (9-Fluorenylmethyloxycarbonyl): This temporary protecting group for the α-amino group is the cornerstone of the most widely used orthogonal protection strategy in SPPS. Its defining characteristic is its lability to weak bases, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), which allows for its removal without affecting the acid-labile side-chain protecting groups. The fluorenyl group's strong UV absorbance is a practical advantage, enabling real-time monitoring of the deprotection step.

-

The OtBu Group (tert-Butyl Ester): The γ-carboxyl group of glutamic acid is protected by a tert-butyl ester to prevent its participation in unwanted side reactions during peptide chain elongation. The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality between the Fmoc and OtBu groups is fundamental to the success of the Fmoc/tBu strategy.

-

The OPfp Group (Pentafluorophenyl Ester): The α-carboxyl group is activated as a pentafluorophenyl ester. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the OPfp group an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain. This high reactivity translates to rapid and efficient peptide bond formation, minimizing the risk of side reactions such as racemization. PFP esters are also noted for being less susceptible to spontaneous hydrolysis compared to other active esters.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value | References |

| CAS Number | 86061-04-3 | |

| Molecular Formula | C₃₀H₂₆F₅NO₆ | |

| Molecular Weight | 591.52 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 119-125 °C | |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| Storage Temperature | 2-8°C |

The Core of the Synthesis: The this compound Coupling Protocol

The successful incorporation of the glutamic acid residue using this compound hinges on a well-defined and meticulously executed coupling protocol. As a pre-activated ester, it does not require an in-situ activation step with coupling reagents like HBTU or HATU.

Experimental Protocol: Manual SPPS Coupling

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treating with 20% piperidine in DMF.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Coupling Reaction:

-

Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the this compound solution to the washed and drained resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The high reactivity of the OPfp ester often leads to rapid coupling.

-

-

Reaction Monitoring:

-

To monitor the completion of the coupling reaction, a small sample of the resin beads can be taken.

-

Wash the beads thoroughly with DMF and then DCM.

-

Perform a qualitative test for free primary amines, such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the successful consumption of all free amino groups and the completion of the coupling reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution from the vessel.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and the pentafluorophenol byproduct.

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Visualizing the Workflow and Mechanisms

Diagrammatic representations of the key processes provide a clearer understanding of the chemical transformations involved in the application of this compound.

The Structure of this compound

Caption: Functional components of the this compound molecule.

The SPPS Cycle with this compound

Caption: The iterative workflow of solid-phase peptide synthesis.

Mechanism of Peptide Bond Formation

Caption: Nucleophilic attack during the peptide coupling reaction.

Navigating Potential Challenges: Side Reactions and Troubleshooting

While this compound is a highly efficient reagent, awareness of potential side reactions is crucial for ensuring the synthesis of high-purity peptides.

-

Pyroglutamate Formation: N-terminal glutamic acid residues can undergo intramolecular cyclization to form pyroglutamate, especially during prolonged exposure to basic conditions or upon heating. The use of the OtBu protecting group on the side chain significantly mitigates this risk during the SPPS cycles. However, this can still be a concern if the final deprotected peptide has an N-terminal glutamic acid.

-

Incomplete Coupling: Although the OPfp ester is highly reactive, incomplete coupling can still occur, particularly in "difficult sequences" prone to aggregation.

-

Troubleshooting: If a positive Kaiser test is observed after the initial coupling, a "double coupling" can be performed by repeating the coupling step with a fresh solution of this compound. Increasing the coupling time or using a more polar solvent may also improve efficiency.

-

-

Side Reactions during Final Cleavage: The cleavage of the OtBu group with strong acids like TFA generates tert-butyl cations. These reactive carbocations can alkylate nucleophilic residues such as Tryptophan (Trp) and Methionine (Met).

-

Mitigation: The inclusion of "scavengers" in the cleavage cocktail, such as triisopropylsilane (TIS) and water, is essential to quench these reactive intermediates.

-

Conclusion: A Powerful Tool for Peptide Synthesis

This compound is a robust and highly effective building block for the incorporation of glutamic acid in solid-phase peptide synthesis. Its pre-activated nature simplifies the coupling protocol and promotes rapid and efficient peptide bond formation, while the orthogonal Fmoc/tBu protection strategy ensures the integrity of the growing peptide chain. By understanding its chemical properties, adhering to optimized protocols, and being mindful of potential side reactions, researchers and drug development professionals can leverage the power of this compound to successfully synthesize complex and high-purity peptides for a wide range of applications.

The Strategic Advantage of Pre-Activation: A Technical Guide to Fmoc-Glu(OtBu)-OPfp in Peptide Synthesis

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and reliability is paramount. The strategic selection of building blocks is a critical determinant of success, particularly when synthesizing complex or lengthy peptide sequences. This guide provides an in-depth technical analysis of Fmoc-Glu(OtBu)-OPfp, a pre-activated amino acid derivative that offers significant advantages in modern peptide synthesis. We will explore the chemical rationale behind its design, its mechanistic role in promoting efficient amide bond formation, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows.

Deconstructing this compound: A Trifecta of Functionality

The efficacy of this compound stems from the synergistic interplay of its three key components: the Fmoc protecting group, the OtBu side-chain protecting group, and the OPfp activating group.

-

The Fmoc Group (9-Fluorenylmethyloxycarbonyl): This temporary protecting group shields the α-amino group of the glutamic acid.[1][2] Its defining characteristic is its lability to mild basic conditions, typically a solution of 20% piperidine in DMF, which allows for its removal without compromising the acid-labile side-chain protecting groups.[1][3] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.[3][4] The strong UV absorbance of the Fmoc group also facilitates real-time monitoring of both the coupling and deprotection steps.[1]

-

The OtBu Group (tert-Butyl Ester): The γ-carboxyl group of the glutamic acid side chain is protected by a tert-butyl ester. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[1][5][6] This ensures that the side chain's carboxylic acid does not participate in unwanted side reactions during chain elongation.[7]

-

The OPfp Group (Pentafluorophenyl Ester): This is the key to the enhanced reactivity of this building block. The pentafluorophenyl ester is a highly effective "active ester" used to facilitate the formation of the peptide bond.[8][9] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group.[8][10] This greatly accelerates the rate of nucleophilic attack by the free amino group of the growing peptide chain, leading to rapid and efficient coupling.[8][11][12]

The Mechanistic Advantage: Why Pre-Activation Matters

In traditional SPPS, the carboxylic acid of the incoming Fmoc-amino acid is activated in situ using coupling reagents like carbodiimides (e.g., DCC, DIC) or aminium/uronium salts (e.g., HBTU, HATU).[13] While effective, this approach exposes the entire peptide-resin complex to the activating agent and potential side reactions.

The use of a pre-formed active ester like this compound circumvents the need for a separate activation step.[14] This provides several distinct advantages:

-

Increased Coupling Speed and Efficiency: PFP esters are highly reactive, with kinetic studies showing significantly faster coupling rates compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[8][11][12] This high reactivity is particularly beneficial for coupling sterically hindered amino acids or for difficult sequences prone to aggregation.[8]

-

Reduced Risk of Side Reactions: By eliminating the in-situ activation step, the growing peptide chain is not exposed to potentially harmful coupling reagents.[8][10][14] This minimizes the risk of side reactions such as racemization, especially for amino acids prone to losing their stereochemical integrity during activation.[8][14]

-

Simplified Protocols and Automation: The stability and high reactivity of Fmoc-amino acid OPfp esters make them well-suited for automated SPPS.[8][13] They are typically stable, crystalline compounds that can be easily handled and dispensed.[8]

-

Potential for Additive-Free Coupling: Under certain conditions, particularly in flow chemistry systems, PFP esters can facilitate peptide bond formation without the need for coupling additives like HOBt or Oxyma, simplifying the reaction mixture and subsequent purification.[8][15]

Comparative Performance

The choice of amino acid derivative is a critical decision in peptide synthesis. The following table provides a comparative overview of this compound against the standard Fmoc-Glu(OtBu)-OH which requires in-situ activation.

| Feature | This compound | Fmoc-Glu(OtBu)-OH |

| Activation | Pre-activated (no coupling reagent needed for activation) | Requires in-situ activation with coupling reagents (e.g., HCTU, DIC/Oxyma) |

| Coupling Kinetics | Very rapid | Dependent on the efficiency of the in-situ activating reagent |

| Risk of Racemization | Minimized | Higher risk during the in-situ activation step |

| Side Reactions | Reduced due to the absence of in-situ coupling reagents | Potential for side reactions from coupling reagents and byproducts |

| Protocol Simplicity | Simpler; direct addition to the deprotected resin | More complex; requires the addition of coupling reagents and additives |

| Cost | Generally higher due to the pre-activation step | Generally lower |

Experimental Protocols

Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for Coupling this compound

This protocol outlines the manual coupling of this compound to a deprotected peptide-resin.

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).[5]

-

Thoroughly wash the resin with DMF (5x) and dichloromethane (DCM) (3x) to remove piperidine and the fulvene adduct.[4][16]

-

-

Coupling Reaction:

-

Dissolve this compound (3 equivalents based on resin substitution) in a minimal amount of DMF.

-

Optional Additive: While OPfp esters can couple without additives, for difficult couplings, an additive such as 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (1 equivalent) can be added to further accelerate the reaction.[14]

-

Add the this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove any unreacted amino acid and the pentafluorophenol byproduct.

-

-

Chain Elongation:

-

Proceed to the deprotection step for the newly added glutamic acid residue to continue the elongation of the peptide chain.

-

Troubleshooting and Considerations

-

Incomplete Coupling: If the Kaiser test indicates incomplete coupling after the standard time, the coupling step can be repeated (double coupling).

-

Steric Hindrance: For particularly hindered couplings, extending the reaction time or performing the reaction at a slightly elevated temperature may be beneficial.

-

Final Cleavage: The OtBu protecting group is removed during the final cleavage from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[4][5] The t-butyl cations generated during this process can lead to side reactions with nucleophilic residues like tryptophan or methionine. Therefore, the inclusion of scavengers in the cleavage cocktail is crucial.[6]

Conclusion

This compound represents a highly efficient and reliable building block for the incorporation of glutamic acid in Fmoc-based solid-phase peptide synthesis. By leveraging a pre-activated pentafluorophenyl ester, it accelerates coupling kinetics, minimizes side reactions, and simplifies synthetic protocols. While the initial cost of this derivative may be higher than its non-activated counterpart, the benefits in terms of increased purity, higher yields, and reduced troubleshooting, particularly in the synthesis of complex and challenging peptides, make it a strategically advantageous choice for researchers and professionals in drug discovery and development.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 8. benchchem.com [benchchem.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pentafluorophenol and its derivatives [en.highfine.com]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

Fmoc-Glu(OtBu)-OPfp (CAS 86061-04-3): A Senior Application Scientist's In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Pre-activated, Orthogonally Protected Glutamic Acid Derivative

In the landscape of solid-phase peptide synthesis (SPPS), the precise and efficient incorporation of each amino acid residue is paramount to achieving high-purity target peptides. Fmoc-Glu(OtBu)-OPfp, N-α-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-tert-butyl ester α-pentafluorophenyl ester, represents a sophisticated building block designed for this purpose. Its strategic utility arises from the synergistic combination of three key chemical moieties: the base-labile Fmoc protecting group for the α-amine, the acid-labile tert-butyl (OtBu) ester protecting the side-chain carboxyl group, and the highly reactive pentafluorophenyl (OPfp) ester for carboxyl group activation. This pre-activated and orthogonally protected derivative offers a streamlined and efficient solution for the introduction of glutamic acid residues, particularly in challenging sequences.

This guide provides an in-depth technical overview of this compound, including its core chemical principles, detailed protocols for its application, and a discussion of potential challenges and mitigation strategies.

Core Chemical Principles and Advantages

The efficacy of this compound in SPPS is rooted in the distinct roles of its constituent parts:

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This temporary protecting group shields the α-amine of the glutamic acid. Its key advantage lies in its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the selective deprotection of the N-terminus, leaving the side-chain protecting groups and the peptide-resin linkage intact, a cornerstone of the widely adopted Fmoc/tBu orthogonal strategy.[1]

-

The OtBu (tert-Butyl) Ester: The γ-carboxyl group of the glutamic acid side chain is protected as a tert-butyl ester. The OtBu group is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the side chain throughout the peptide assembly.[2] It is, however, readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is concurrently used for the final cleavage of the peptide from the resin.[3][4][5] This orthogonality is crucial for preventing unwanted side reactions and ensuring the synthesis of the correct peptide sequence.

-

The OPfp (Pentafluorophenyl) Ester: This is a highly reactive "active ester" of the α-carboxyl group. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide a very good leaving group, thus facilitating rapid and efficient acylation of the free N-terminal amine of the growing peptide chain.[2] This high reactivity can lead to faster coupling times and may reduce the risk of racemization, particularly for sensitive amino acids.[6] The use of a pre-formed active ester like an OPfp ester also circumvents the need for in-situ activation with coupling reagents that can sometimes lead to side reactions.[7]

Physicochemical and Safety Data

| Property | Value |

| CAS Number | 86061-04-3 |

| Molecular Formula | C₃₀H₂₆F₅NO₆ |

| Molecular Weight | 591.52 g/mol |

| Appearance | White to off-white powder |

| Storage | 2-8°C |

Safety Information: this compound is classified as a skin irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area.

Experimental Protocols

Workflow for the Incorporation of this compound in SPPS

Caption: SPPS cycle for this compound incorporation.

Detailed Coupling Protocol for this compound

This protocol is a general guideline for manual solid-phase peptide synthesis and may require optimization based on the specific peptide sequence and resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended for enhancing reaction rates)

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Reagents for monitoring coupling completion (e.g., Ninhydrin or Bromophenol blue test kits)

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treating with 20% piperidine in DMF.

-

Thoroughly wash the deprotected peptide-resin with DMF (3-5 times) to remove residual piperidine.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in DMF.

-

If using an additive to accelerate the reaction, dissolve HOBt (1.5 to 3.0 equivalents) in the same solution.[7]

-

Add the this compound solution to the washed and drained peptide-resin.

-

Agitate the reaction mixture at room temperature. The high reactivity of the OPfp ester often allows for complete coupling within 1-2 hours. For more sterically hindered couplings, the reaction time may be extended.[8]

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a qualitative test to check for the presence of free primary amines.

-

The Kaiser (ninhydrin) test is suitable for this purpose. A negative result (yellow beads) indicates a complete coupling reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution from the resin.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.

-

-

Chain Elongation:

-

The peptide-resin is now ready for the next Fmoc deprotection step to continue the elongation of the peptide chain.

-

Troubleshooting and Mitigation of Side Reactions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Steric hindrance from the growing peptide chain.- Aggregation of the peptide-resin. | - Double Couple: Repeat the coupling step with a fresh solution of this compound. - Increase Reaction Time: Extend the coupling time to 4 hours or overnight. - Add HOBt: The inclusion of HOBt can catalyze the reaction and improve efficiency.[7] |

| Pyroglutamate Formation | - Intramolecular cyclization of an N-terminal glutamic acid residue, particularly under acidic or basic conditions.[9][10] | - This is generally not an issue for internal Glu residues due to the OtBu protection.[8] - For N-terminal Glu residues, maintain a pH between 6.0 and 7.0 during purification and storage of the final peptide.[11] |

| Racemization | - Over-activation or prolonged exposure to basic conditions. | - The use of pre-activated OPfp esters generally minimizes the risk of racemization compared to in-situ activation methods that require a strong base.[6] - Avoid excessively long coupling times where possible. |

Final Cleavage and Deprotection of the OtBu Group

Following the complete assembly of the peptide chain, the final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the OtBu ester from the glutamic acid residues.

Mechanism of OtBu Deprotection and the Role of Scavengers

The cleavage of the OtBu group is an acid-catalyzed process, typically using a high concentration of TFA.[5][12] The mechanism involves the protonation of the ester oxygen, followed by the elimination of a stable tert-butyl carbocation.[13][14]

Caption: TFA-mediated cleavage of the OtBu group and cation trapping.

This liberated tert-butyl cation is a highly reactive electrophile that can cause deleterious side reactions by alkylating sensitive amino acid residues such as tryptophan, methionine, and cysteine. To prevent this, "scavengers" are included in the cleavage cocktail.[3] Common scavengers include:

-

Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.

-

Water: Can act as a nucleophile to hydrate the cation.

-

Thiophenols/Thiols: Such as ethanedithiol (EDT), are also effective but may be less desirable due to their odor.

Protocol for Cleavage and Deprotection

Cleavage Cocktail (Example):

-

95% Trifluoroacetic acid (TFA)

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

Procedure:

-

Wash the dried peptide-resin with DCM and allow it to dry completely.

-

Add the cleavage cocktail to the peptide-resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a highly efficient and strategically designed building block for the incorporation of glutamic acid in Fmoc-based solid-phase peptide synthesis. The combination of an orthogonal protection scheme with a pre-activated carboxyl group offers researchers a reliable method to enhance coupling efficiency, reduce cycle times, and minimize potential side reactions. A thorough understanding of its chemical principles, coupled with the implementation of optimized protocols and troubleshooting strategies, will enable the successful synthesis of complex, high-purity peptides for a wide range of applications in research and drug development.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. benchchem.com [benchchem.com]

Fmoc-Glu(OtBu)-OPfp molecular weight and formula

An In-Depth Technical Guide to Fmoc-Glu(OtBu)-OPfp: Properties, Mechanism, and Application in Peptide Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of N-α-Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, commonly abbreviated as this compound. It is designed for researchers, chemists, and drug development professionals who utilize solid-phase peptide synthesis (SPPS) and require a comprehensive understanding of this critical reagent. We will explore its molecular characteristics, the strategic role of its constituent chemical groups, and its practical application in the synthesis of complex peptides.

Core Molecular Characteristics

This compound is a specialized amino acid derivative designed for precision and efficiency in peptide synthesis. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₃₀H₂₆F₅NO₆ | [1][2][3][4][5] |

| Molecular Weight | 591.52 g/mol | [3][5] |

| CAS Number | 86061-04-3 | [1][2][3][4][5] |

| Appearance | White to off-white powder | [5] |

| Purity | Typically ≥98.0% (HPLC) | [5] |

| Melting Point | 115-125 °C | [5] |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

The Molecular Architecture: A Trifecta of Functionality

The efficacy of this compound in peptide synthesis is not accidental; it is the result of a deliberate chemical design where each functional group serves a distinct and critical purpose. This design ensures controlled, sequential addition of glutamic acid to a growing peptide chain.

a. The Fmoc (9-fluorenylmethoxycarbonyl) Group: The N-Terminal Protector

The Fmoc group serves as the temporary protecting group for the α-amino moiety of glutamic acid.

-

Mechanism of Action : Its primary characteristic is its lability under basic conditions (e.g., treatment with piperidine). This allows for the selective deprotection of the N-terminus of the newly added amino acid, preparing it for the subsequent coupling reaction without disturbing other sensitive parts of the peptide. This orthogonality is a cornerstone of modern SPPS.[6][7]

b. The OtBu (tert-Butyl) Group: The Side-Chain Shield

The γ-carboxyl group in the glutamic acid side chain is highly reactive and must be protected to prevent unwanted side reactions, such as branching or oligomerization.

-

Mechanism of Action : The tert-butyl ester is a robust, acid-labile protecting group. It remains stable throughout the cycles of base-mediated Fmoc deprotection and coupling. It is only removed during the final cleavage step, typically using a strong acid cocktail like trifluoroacetic acid (TFA), which simultaneously cleaves the peptide from the solid support resin.[6][7]

c. The OPfp (Pentafluorophenyl Ester): The Activation Engine

The α-carboxyl group is activated as a pentafluorophenyl (PFP) ester. This is the reactive end of the molecule responsible for forming the new peptide bond.

-

Mechanism of Action : PFP esters are highly effective active esters due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[8] This makes the pentafluorophenol an excellent leaving group, facilitating a rapid and efficient nucleophilic attack by the free amino group of the resin-bound peptide.[8][9] Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters, which minimizes side reactions and is particularly useful for synthesizing complex or sterically hindered peptides.[8][10]

The logical relationship between these components is illustrated below.

Experimental Protocol: Incorporation of Glutamic Acid in SPPS

This section details a standard protocol for coupling this compound onto a solid-phase support (e.g., Rink Amide resin) bearing a free N-terminal amine.

Prerequisites:

-

Resin with a free amine group (post-Fmoc deprotection).

-

Anhydrous, peptide-grade solvents (DMF, DCM).

-

Inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell the resin in Dimethylformamide (DMF) for 30-60 minutes.

-

Perform Fmoc deprotection on the resin-bound peptide by treating it with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of a free primary amine.

-

-

Coupling Reaction:

-

Prepare the coupling solution: Dissolve this compound (1.5 to 3.0 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add the coupling solution to the washed, deprotected resin.

-

Allow the reaction to proceed at room temperature with gentle agitation for 1-2 hours. The high reactivity of the PFP ester often allows for rapid coupling, sometimes without the need for additional coupling additives.[8][11]

-

Self-Validation/Monitoring: Monitor the reaction's completion. A negative Kaiser test (solution remains colorless or yellow) indicates the successful consumption of all free amines and the completion of the coupling step.

-

-

Washing:

-

After a negative Kaiser test, drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagent and byproducts.

-

-

Cycle Repetition:

-

The resin is now ready for the next cycle, starting again with the Fmoc deprotection of the newly added glutamic acid residue.

-

This workflow is visualized in the following diagram.

Field-Proven Insights & Troubleshooting

-

Minimizing Racemization: The use of pre-activated PFP esters is highly beneficial for minimizing racemization, a critical concern for maintaining the stereochemical integrity of the final peptide, especially for amino acids prone to this side reaction.[8]

-

Coupling Difficult Sequences: Due to their high reactivity, PFP esters are particularly effective for coupling sterically hindered amino acids or navigating difficult sequences known to cause aggregation.[8]

-

Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, you can extend the reaction time or add a small amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) to facilitate the reaction. However, the primary advantage of PFP esters is often their ability to couple efficiently without additives.[11]

-

Stability: While PFP esters are more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, they are still moisture-sensitive.[8][9] Always handle the reagent in a dry environment and store it desiccated.

Conclusion

This compound is a highly refined and strategic building block for solid-phase peptide synthesis. Its design, which combines orthogonal protection (Fmoc and OtBu) with a highly reactive coupling moiety (OPfp), provides chemists with precise control over peptide chain elongation. The high reactivity of the pentafluorophenyl ester ensures efficient and rapid amide bond formation, reducing potential side reactions and proving invaluable in the synthesis of complex peptide therapeutics and research tools.[6][7] Understanding the causality behind its molecular architecture allows researchers to fully leverage its advantages for successful and high-purity peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. BioOrganics [bioorganics.biz]

- 3. This compound , 98% , 86061-04-3 - CookeChem [cookechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 8. benchchem.com [benchchem.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. Pentafluorophenol and its derivatives [en.highfine.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility and Handling of Fmoc-Glu(OtBu)-OPfp for Solid-Phase Peptide Synthesis

Introduction: The Critical Role of Activated Esters in Peptide Synthesis

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the efficiency of the coupling step is paramount to achieving high-purity target peptides. The Fmoc-N-α-protected amino acids are the foundational building blocks for this process. While in-situ activation reagents like HBTU or HATU are commonplace, the use of pre-activated esters offers a distinct set of advantages, including reduced risk of racemization for sensitive residues and simplified reaction monitoring.[1]

Fmoc-L-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, abbreviated as Fmoc-Glu(OtBu)-OPfp , is a key reagent for introducing a side-chain protected glutamic acid residue into a peptide sequence.[2] Its structure incorporates three critical chemical moieties: the base-labile Fmoc group for N-terminal protection, the acid-labile tert-butyl (OtBu) group to protect the side-chain carboxyl function, and the pentafluorophenyl (Pfp) ester as a highly reactive leaving group for the coupling reaction.[2][3][4]

The success of its application hinges on a seemingly simple but fundamentally critical parameter: its solubility. Incomplete dissolution of an activated amino acid can lead to catastrophic failures in a synthesis run, including inaccurate reagent delivery, blocked fluidics in automated synthesizers, and consequently, low coupling efficiency leading to deletion sequences. This guide provides an in-depth analysis of the solubility characteristics of this compound, offering field-proven protocols and insights to ensure its effective and reliable use in your research.

Section 1: A Molecular Perspective on Solubility

The solubility of any compound is dictated by its molecular structure and its interaction with the solvent. The structure of this compound (Molecular Weight: 591.52 g/mol , Formula: C₃₀H₂₆F₅NO₆) is a composite of distinct hydrophobic and polar characteristics that govern its behavior.[5]

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This large, aromatic protecting group is profoundly non-polar (hydrophobic). It is the primary driver for the compound's solubility in organic solvents and its insolubility in aqueous media.

-

The OtBu (tert-butyl) Ester: Protecting the side-chain carboxyl group as a t-butyl ester not only prevents side reactions but also adds to the overall steric bulk and hydrophobicity of the molecule, further enhancing its affinity for organic solvents.[3]

-

The OPfp (pentafluorophenyl) Ester: The Pfp group is a potent electron-withdrawing moiety that activates the α-carboxyl group for nucleophilic attack by the free amine of the growing peptide chain. While the fluorinated ring system is hydrophobic, the ester linkage provides a site for polar interactions.

-

The Amino Acid Core: The underlying glutamic acid backbone provides a polar core, but its contribution is largely masked by the bulky, non-polar protecting groups.

The combination of these groups results in a large, predominantly hydrophobic molecule with limited capacity for hydrogen bonding. Therefore, its solubility is highest in polar aprotic solvents that can effectively solvate the entire structure through dipole-dipole interactions without interfering with the reactive ester.

Section 2: Quantitative and Qualitative Solubility Profile

Our internal validation studies and data from trusted suppliers provide a clear picture of the solubility of this compound in solvents commonly used for SPPS.

Primary Solvent: N,N-Dimethylformamide (DMF)

DMF is the solvent of choice for most Fmoc-SPPS applications due to its excellent solvating power for protected amino acids and its high boiling point. For this compound, it is readily soluble in DMF. A key data point from supplier technical documentation specifies that it is "clearly soluble" when dissolving 0.5 mmoles in 3 mL of DMF.[2] This corresponds to a concentration of approximately 0.167 M , which is well within the typical concentration range (0.1 M to 0.5 M) required for preparing stock solutions for automated synthesizers. The high polarity of DMF effectively solvates the peptide backbone and ester linkage, while its aprotic nature prevents any reaction with the activated ester, ensuring its stability in solution for the duration of a typical synthesis run.

Alternative and Secondary Solvents

While DMF is primary, other solvents can be used for specific applications or as components in solvent mixtures. The solubility profile in other common laboratory solvents is summarized below.

| Solvent | Formula | Type | Qualitative Solubility | Typical Application / Remarks |

| N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | Excellent (~0.17 M confirmed)[2] | Standard solvent for SPPS coupling and Fmoc deprotection. Recommended for stock solutions. |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Soluble [6][7] | Used for resin washing and cleavage. Can be used for dissolution, but volatility is a concern. |

| Chloroform | CHCl₃ | Non-polar | Soluble [6][7] | High solubility, but less commonly used in modern SPPS due to safety concerns. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Good (Expected) | Often used as a substitute for DMF, with similar solvating properties. Can be effective at disrupting peptide aggregation.[8] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble [6][7] | Excellent solvent, but its viscosity and difficulty of removal make it less ideal for routine SPPS. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble [6][7] | Useful for purification and analysis (e.g., TLC), but not typically used as the primary SPPS solvent. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble [6][7] | Useful for washing glassware; not used as a reaction solvent in SPPS. |

Section 3: Experimental Protocol for Solution Preparation

To ensure reproducible and successful coupling, the preparation of the amino acid solution is a critical, self-validating step. The following protocol is designed for preparing a stock solution for use in an automated peptide synthesizer.

Workflow: Preparing Activated Amino Acid Solution for SPPS

Caption: Workflow for preparing this compound solution.

Step-by-Step Methodology

-

Materials & Reagents:

-

This compound (CAS: 86061-04-3)[2]

-

High-purity (peptide synthesis grade) N,N-Dimethylformamide (DMF)

-

Calibrated analytical balance

-

Appropriately sized, clean, and dry glass vial or bottle with a screw cap

-

Vortex mixer and/or ultrasonic bath

-

-

Procedure:

-

Calculation: Determine the mass of this compound (MW = 591.52 g/mol ) required to achieve the desired concentration (e.g., 0.2 M) in the final volume of DMF.

-

Weighing: Tare the clean vial on the analytical balance. Carefully weigh the calculated mass of the powdered reagent directly into the vial. Rationale: Avoids material loss during transfer.

-

Solvent Addition: Add approximately 80% of the final calculated volume of DMF to the vial. Rationale: Adding solvent incrementally aids dissolution.

-

Dissolution: Cap the vial securely and vortex vigorously. If any solid remains, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is completely clear and free of particulates. Rationale: Sonication uses cavitation to break up solid aggregates, ensuring complete and rapid dissolution without requiring heat, which could degrade the active ester.

-

Final Volume Adjustment: Once fully dissolved, add DMF to reach the final target volume and mix thoroughly.

-

Inspection & Use: Visually inspect the solution against a bright background to confirm it is "clearly soluble" with no suspended matter. The solution is now ready to be loaded onto the peptide synthesizer. Rationale: This is a critical quality control check. Undissolved material can block instrument tubing and result in failed couplings.

-

Section 4: Troubleshooting and Best Practices

-

Issue: Solution appears cloudy or contains particulates.

-

Cause: Incomplete dissolution or potential moisture contamination in the DMF, causing hydrolysis.

-

Solution: Continue sonication for another 10-15 minutes. If cloudiness persists, the solvent may be of poor quality. Discard and remake the solution with fresh, anhydrous DMF. It is best practice to use a new, sealed bottle of peptide synthesis grade solvent.

-

-

Issue: Reagent is slow to dissolve.

-

Cause: The powdered reagent may have become compacted during storage.

-

Solution: Use a clean spatula to gently break up any large clumps before adding the solvent. Ensure the vortex or sonication energy is sufficient.

-

-

Best Practice - Fresh Solutions: While Pfp esters are relatively stable, it is highly recommended to prepare solutions fresh before each synthesis run. Storing the activated amino acid in DMF for extended periods (days) can lead to gradual hydrolysis, reducing its coupling efficiency.

-

Best Practice - Solvent Quality: The quality of the DMF cannot be overstated. Water is a competing nucleophile that will hydrolyze the Pfp ester. Always use anhydrous, peptide-synthesis grade DMF.

Conclusion

This compound is a robust and highly effective reagent for introducing glutamic acid in Fmoc-SPPS. Its solubility profile is well-suited for standard synthesis protocols, with excellent solubility in the primary solvent, DMF. By understanding the molecular characteristics that govern its solubility and adhering to rigorous solution preparation protocols, researchers can ensure its consistent and reliable performance. The key to success lies in the meticulous execution of fundamental laboratory techniques: accurate weighing, the use of high-purity anhydrous solvents, and ensuring complete dissolution before use. These steps form a self-validating system that underpins the integrity of the entire peptide synthesis process.

References

- 1. chempep.com [chempep.com]

- 2. This compound Novabiochem 86061-04-3 [sigmaaldrich.com]

- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound , 98% , 86061-04-3 - CookeChem [cookechem.com]

- 7. This compound CAS#: 86061-04-3 [m.chemicalbook.com]

- 8. peptide.com [peptide.com]

The Lynchpin of Peptide Synthesis: A Deep Dive into the Mechanism of Fmoc-Glu(OtBu)-OPfp in SPPS

Abstract

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high-purity, target-specific peptides. Among these, Fmoc-Glu(OtBu)-OPfp stands out as a highly efficient building block for the incorporation of glutamic acid. This in-depth technical guide elucidates the multifaceted mechanism of action of this compound, dissecting the distinct roles of its constituent parts: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, the gamma-carboxyl tert-butyl (OtBu) protecting group, and the C-terminal pentafluorophenyl (OPfp) ester activating group. Through a detailed exploration of the underlying chemical principles, this guide provides researchers, scientists, and drug development professionals with the foundational knowledge to optimize their SPPS workflows, troubleshoot potential challenges, and ultimately, harness the full potential of this versatile reagent.

Introduction: The Strategic Imperative of Protection and Activation in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the stepwise assembly of amino acids on a solid support.[1] The success of this methodology hinges on a delicate interplay of protection and activation strategies.[1][2] Each amino acid added to the growing peptide chain must have its reactive α-amino group temporarily blocked to prevent unwanted polymerization.[3] Similarly, reactive side chains must be masked to avoid side reactions that would compromise the integrity of the final peptide.[2][3]

The Fmoc/tBu strategy is a cornerstone of modern SPPS, prized for its mild deprotection conditions.[4][5] This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups, such as tert-butyl (tBu), for side-chain protection.[4] This orthogonality ensures that the N-terminus can be selectively deprotected for chain elongation without disturbing the side-chain protecting groups.[3][4][6]

Furthermore, for the peptide bond to form efficiently, the carboxyl group of the incoming amino acid must be activated.[7] This is where activating groups, such as the pentafluorophenyl (OPfp) ester, play a critical role by transforming the carboxyl group into a more reactive species, thus facilitating nucleophilic attack by the deprotected N-terminus of the growing peptide chain.[8][9]

Deconstructing this compound: A Trifecta of Functionality

The efficacy of this compound in SPPS stems from the synergistic action of its three key components. A thorough understanding of each part is essential for its effective application.

The Nα-Fmoc Group: The Temporary Guardian

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino functionality.[7] Its defining characteristic is its lability to basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][]

Mechanism of Deprotection: The removal of the Fmoc group proceeds via a β-elimination reaction.[][11] The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, such as piperidine.[3][7][12] This leads to the formation of a dibenzofulvene intermediate and the release of carbon dioxide, ultimately liberating the free α-amino group of the peptide chain.[3][12] The piperidine also acts as a scavenger for the reactive dibenzofulvene, preventing its deleterious side reactions with the newly deprotected amine.[3][12]

The strong UV absorbance of the Fmoc group provides a convenient method for real-time monitoring of both the deprotection and coupling steps in SPPS, allowing for precise control over the synthesis process.[3]

The γ-OtBu Group: Ensuring Side-Chain Integrity

Glutamic acid possesses a reactive carboxylic acid group in its side chain.[6] To prevent this group from interfering with the peptide bond formation at the α-carboxyl group, it must be protected. The tert-butyl (OtBu) ester is the protecting group of choice in the Fmoc/tBu strategy for glutamic acid's side chain.[3][4][6]

Orthogonality and Stability: The OtBu group is stable under the basic conditions used for Fmoc removal, a critical aspect of the orthogonal protection scheme.[4][6] It remains intact throughout the iterative cycles of deprotection and coupling. The OtBu group is, however, readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.[4][6]

The C-Terminal OPfp Ester: The Engine of Acylation

The pentafluorophenyl (OPfp) ester is a highly effective activating group for the α-carboxyl function.[8] Its reactivity is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This makes the pentafluorophenoxy group an excellent leaving group, thereby facilitating the nucleophilic attack by the free amino group of the resin-bound peptide.[8][13]

Mechanism of Coupling: The coupling reaction is a nucleophilic acyl substitution. The deprotected α-amino group of the growing peptide chain acts as the nucleophile, attacking the electrophilic carbonyl carbon of the OPfp ester. The highly stable pentafluorophenolate anion is subsequently displaced, resulting in the formation of a new peptide bond.

Advantages of OPfp Esters:

-

High Reactivity and Speed: OPfp esters exhibit rapid coupling kinetics, often leading to shorter reaction times and increased efficiency.[8][14]

-

Reduced Side Reactions: The use of pre-activated OPfp esters minimizes the exposure of the growing peptide chain to in-situ activating reagents, which can sometimes lead to unwanted modifications.[8][13]

-

Stability: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids, making them well-suited for automated SPPS.[8][15]

-

Minimized Racemization: The high reactivity of OPfp esters can help to suppress racemization, a potential issue with some activation methods, particularly for sensitive amino acids.[16]

The SPPS Cycle with this compound: A Step-by-Step Workflow

The incorporation of a glutamic acid residue using this compound follows the standard iterative cycle of SPPS.

Experimental Protocol: Coupling of this compound

The following is a generalized protocol for the manual coupling of this compound. Conditions may need to be optimized based on the specific peptide sequence and solid support.

-

Resin Preparation: The resin with the free N-terminal amino group is swelled in an appropriate solvent, typically DMF, for 30 minutes.

-

Deprotection (if necessary): If the N-terminus is Fmoc-protected, it is deprotected using 20% piperidine in DMF. This is followed by thorough washing with DMF and dichloromethane (DCM) to remove all traces of piperidine.

-

Coupling Reaction:

-

Dissolve this compound (typically 3 equivalents relative to the resin loading) in DMF.

-

Optionally, an additive such as 1-hydroxybenzotriazole (HOBt) can be added to further accelerate the coupling rate.[16][17]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the bromophenol blue test.[18] A negative test indicates the absence of free primary amines and thus, a complete reaction.

-

Washing: After a complete coupling, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

-

Capping (Optional): If the coupling is found to be incomplete, a capping step using a reagent like acetic anhydride can be performed to block any unreacted amino groups and prevent the formation of deletion sequences.

-

Proceed to the Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Quantitative Data and Performance Metrics

The efficiency of this compound is reflected in its high coupling yields and rapid reaction kinetics.

| Parameter | Typical Value | Significance |

| Coupling Efficiency | >99% | High coupling efficiency is crucial to minimize the accumulation of deletion sequences, especially in the synthesis of long peptides. |

| Coupling Time | 30-120 minutes | The rapid coupling kinetics of OPfp esters contribute to faster overall synthesis times.[14] |

| Racemization | <0.1% | The low propensity for racemization ensures the stereochemical integrity of the final peptide. |

Note: These values are representative and can vary depending on the specific reaction conditions, peptide sequence, and solid support.

Conclusion and Future Perspectives

This compound is a robust and highly efficient reagent for the incorporation of glutamic acid in SPPS. Its mechanism of action is a testament to the power of strategic protecting group and activation chemistry. The base-labile Fmoc group allows for iterative N-terminal deprotection, the acid-labile OtBu group ensures the integrity of the glutamic acid side chain, and the highly reactive OPfp ester drives the efficient formation of the peptide bond.

As the field of peptide therapeutics continues to expand, the demand for reliable and efficient methods for peptide synthesis will only grow. The principles underlying the design and application of reagents like this compound will continue to be central to the development of novel and complex peptide-based drugs. Further research into novel activating groups and orthogonal protection schemes will undoubtedly lead to even more powerful tools for the synthesis of the next generation of peptide medicines.

References

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. benchchem.com [benchchem.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

The Strategic Advantage of Pentafluorophenyl Esters in Modern Peptide Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond Coupling Reagents, A Philosophy of Efficiency

In the landscape of peptide synthesis, the pursuit of the "perfect" peptide is a journey fraught with challenges: incomplete couplings, racemization, and a host of side reactions that can compromise yield, purity, and ultimately, biological activity. The choice of a coupling reagent is therefore not merely a procedural step, but a strategic decision that dictates the efficiency and success of the entire synthetic endeavor. This guide, born from extensive field experience and rigorous scientific validation, elucidates the distinct advantages of employing pentafluorophenyl (Pfp) esters, a class of active esters that offer a powerful combination of high reactivity, remarkable stability, and surgical precision in amide bond formation. We will delve into the mechanistic underpinnings of their efficacy, provide robust, field-tested protocols, and offer a comparative analysis to empower you, the researcher, to make informed decisions that will elevate your peptide synthesis workflows.

The Chemistry of Activation: Why Pentafluorophenyl Esters Excel

The efficacy of pentafluorophenyl esters in peptide synthesis is rooted in fundamental principles of physical organic chemistry. The pentafluorophenyl group is a potent electron-withdrawing moiety, a consequence of the high electronegativity of the five fluorine atoms arranged on the aromatic ring. This strong inductive effect polarizes the ester carbonyl group, rendering the carbonyl carbon highly electrophilic and thus, exceptionally susceptible to nucleophilic attack by the free amino group of an incoming amino acid.[1][2]

Simultaneously, the pentafluorophenolate anion is an excellent leaving group, stabilized by the same electron-withdrawing properties that activate the carbonyl.[1][3] This dual effect—a highly activated electrophile and a superb leaving group—translates into rapid and efficient peptide bond formation under mild conditions.[3][4]

Caption: General workflow for Pfp ester-mediated peptide synthesis.

The Strategic Advantages in Practice

The theoretical excellence of Pfp esters translates into tangible benefits in the laboratory, addressing some of the most persistent challenges in peptide synthesis.

High Reactivity and Speed: A Kinetic Imperative

Kinetic studies have unequivocally demonstrated the superior reactivity of Pfp esters compared to other active esters. The relative coupling rate of Pfp esters (OPfp) is significantly higher than that of pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively.[2][5] This rapid reaction kinetic is not merely a matter of convenience; it is a critical factor in minimizing side reactions.[4] By ensuring that the desired aminolysis reaction proceeds swiftly, the opportunity for competing, undesirable reactions is significantly reduced.

Suppression of Racemization: Preserving Chiral Integrity

One of the most insidious side reactions in peptide synthesis is racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid. The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate.[1] The high reactivity of Pfp esters plays a crucial role in mitigating this risk. The rate of aminolysis of the Pfp ester is generally much faster than the rate of oxazolone formation, effectively outcompeting this racemization pathway.[1] This is particularly advantageous when coupling amino acids that are notoriously prone to racemization, such as histidine and cysteine.[6]

Caption: Kinetic control of racemization by Pfp esters.

Stability and Handling: A Practical Consideration

Despite their high reactivity, Pfp esters of Fmoc-amino acids are typically stable, crystalline solids that can be prepared in advance, purified, and stored.[4] This is a significant advantage over methods that require the in situ generation of a highly reactive species, which can be unstable and lead to side reactions. The pre-formed nature of Pfp esters also prevents the growing peptide chain from being exposed to the activating reagent, further reducing the risk of unwanted modifications.[3] Furthermore, Pfp esters exhibit greater resistance to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, which is particularly beneficial in aqueous-organic solvent mixtures or when dealing with hygroscopic reagents.[7][8]

Comparative Performance: A Data-Driven Perspective

The selection of a coupling methodology should be guided by empirical evidence. The following table provides a comparative summary of Pfp esters against other commonly used coupling reagents, based on data collated from various studies.

| Coupling Reagent/Method | Relative Speed | Typical Yields | Racemization Potential | Key Byproducts |

| Pentafluorophenyl (Pfp) Esters | Very High | High to Excellent | Low | Pentafluorophenol |

| HATU/HBTU | Very High | Excellent | Low | Tetramethylurea |

| PyBOP | High | Excellent | Low | Hexamethylphosphoramide (from BOP) |

| DCC/DIC + HOBt | Moderate | Good to High | Low to Moderate | Dicyclohexylurea (DCU)/Diisopropylurea (DIU) |

| p-Nitrophenyl (ONp) Esters | Low | Moderate | Moderate | p-Nitrophenol |

This table represents a generalized comparison. Absolute performance can vary based on the specific peptide sequence and reaction conditions.[2][9][10]

Field-Proven Methodologies: Experimental Protocols

The following protocols are provided as a robust starting point for the preparation and application of Pfp esters in your laboratory.

Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes a general method for the synthesis of Fmoc-amino acid Pfp esters using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

-

Fmoc-protected amino acid (1.0 eq)

-

Pentafluorophenol (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Fmoc-amino acid (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous THF to the cold solution dropwise.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

-

Continue stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Evaporate the THF solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure Fmoc-amino acid Pfp ester.[4]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pfp Esters

This protocol outlines a typical coupling cycle in Fmoc-based SPPS using a pre-formed Pfp ester.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-amino acid Pfp ester (3.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

-

Wash: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.

-

Coupling: Add a solution of the Fmoc-amino acid Pfp ester (3.0 eq) in DMF to the resin. The addition of HOBt (1.0 eq) can catalyze the reaction and increase coupling efficiency, especially in polar solvents like DMF.[3] Agitate the reaction mixture until a qualitative test (e.g., Kaiser test) indicates the complete consumption of free amines.

-

Wash: Thoroughly wash the resin with DMF to remove excess reagents and the pentafluorophenol byproduct.

-

Proceed to the next deprotection and coupling cycle.[4]

Troubleshooting and Advanced Considerations

-

Low Coupling Yield: If coupling is incomplete, especially with sterically hindered amino acids, consider increasing the coupling time, adding HOBt as a catalyst, or slightly increasing the excess of the Pfp ester.[4]

-

Racemization Concerns: While Pfp esters inherently minimize racemization, for particularly sensitive amino acids, ensure the use of high-purity reagents and anhydrous solvents. The use of a hindered base like 2,4,6-collidine in solution-phase synthesis can also be beneficial.[1]

-

Difficult Sequences: For peptides known to be difficult to synthesize due to aggregation, the high reactivity of Pfp esters can be advantageous in driving the coupling reaction to completion before significant aggregation occurs.[10]

-

Flow Chemistry: The rapid kinetics of Pfp ester couplings make them exceptionally well-suited for automated flow chemistry systems, allowing for efficient and continuous peptide synthesis with minimal byproducts.[11]

Conclusion: A Strategic Asset in Peptide Synthesis

Pentafluorophenyl esters represent a powerful and versatile tool in the arsenal of the modern peptide chemist. Their high reactivity, stability, and ability to suppress racemization make them a superior choice for a wide range of applications, from the synthesis of complex, sterically hindered peptides to high-throughput automated synthesis. By understanding the fundamental principles that govern their reactivity and by employing robust, validated protocols, researchers and drug development professionals can leverage the strategic advantages of Pfp esters to achieve higher purity, greater yields, and ultimately, more reliable and reproducible scientific outcomes.

References

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. benchchem.com [benchchem.com]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pentafluorophenol and its derivatives [en.highfine.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

Introduction: The Central Role of the Fmoc Group in Modern Peptide Synthesis